1-BOC-1-methyl-ethylenediamine hydrochloride
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Overview
Description
1-BOC-1-methyl-ethylenediamine-HCl, also known as tert-butyl methyl (2-(methylamino)ethyl)carbamate hydrochloride, is a compound widely used in organic synthesis. It is a derivative of ethylenediamine, where one of the amino groups is protected by a tert-butoxycarbonyl (BOC) group. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amino site.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BOC-1-methyl-ethylenediamine-HCl typically involves the protection of the amino group of ethylenediamine with a BOC group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the BOC group .
Industrial Production Methods: Industrial production of 1-BOC-1-methyl-ethylenediamine-HCl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1-BOC-1-methyl-ethylenediamine-HCl undergoes various chemical reactions, including:
Substitution Reactions: The BOC group can be removed under acidic conditions, allowing the free amine to participate in further reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is used for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) is used for oxidation reactions.
Major Products Formed:
Deprotected Amines: Removal of the BOC group yields free amines.
Reduced Derivatives: Reduction reactions produce various amine derivatives.
Oxidized Products: Oxidation reactions yield corresponding oxides.
Scientific Research Applications
1-BOC-1-methyl-ethylenediamine-HCl has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of biologically active molecules and peptides.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-BOC-1-methyl-ethylenediamine-HCl involves the protection of the amino group by the BOC group. This protection prevents unwanted reactions at the amino site during multi-step synthesis processes. The BOC group can be selectively removed under acidic conditions, allowing the free amine to participate in further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Comparison with Similar Compounds
N-Boc-ethylenediamine: Similar in structure but without the methyl group.
N-Boc-1,2-diaminoethane: Another derivative of ethylenediamine with a BOC-protected amino group.
N-Boc-1,4-butanediamine: A longer-chain analogue with similar protective properties.
Uniqueness: 1-BOC-1-methyl-ethylenediamine-HCl is unique due to its specific structure, which includes a methyl group and a BOC-protected amino group. This combination provides distinct reactivity and stability, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C8H19ClN2O2 |
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Molecular Weight |
210.70 g/mol |
IUPAC Name |
tert-butyl 2,3-diamino-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-7(2,3)12-6(11)8(4,10)5-9;/h5,9-10H2,1-4H3;1H |
InChI Key |
SOJNROJEOYEOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(CN)N.Cl |
Origin of Product |
United States |
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